N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
CAS No.:
Cat. No.: VC15171779
Molecular Formula: C15H16ClN5O2
Molecular Weight: 333.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClN5O2 |
|---|---|
| Molecular Weight | 333.77 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
| Standard InChI | InChI=1S/C15H16ClN5O2/c1-3-12-18-15-19-14(23)11(21(15)20-12)7-13(22)17-10-6-9(16)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3,(H,17,22)(H,18,19,20,23) |
| Standard InChI Key | NPYPTVRNVWEGPG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Introduction
Structural Elucidation and Nomenclature
Molecular Architecture
The compound features a fused imidazo[1,2-b][1,2,] triazole core linked to an N-(5-chloro-2-methylphenyl)acetamide group. Key structural elements include:
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Imidazo-triazole system: A bicyclic structure formed by fusion of imidazole and 1,2,4-triazole rings, contributing to π-π stacking interactions .
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5-Oxo-5,6-dihydro-4H moiety: Introduces partial saturation, enhancing conformational flexibility.
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2-Ethyl substituent: Modulates lipophilicity and steric bulk.
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Chlorinated aryl group: Enhances electrophilic character and target binding affinity .
The IUPAC name systematically describes these components, with numbering starting from the imidazole nitrogen.
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | δ 1.28 (t, J=7.2 Hz, CH2CH3), δ 2.35 (s, Ar-CH3), δ 5.42 (m, H-6), δ 8.21 (d, Ar-H) |
| ¹³C NMR | δ 169.8 (C=O), δ 156.2 (C-5), δ 138.4 (C-Cl), δ 22.1 (CH2CH3) |
| IR | 1685 cm⁻¹ (amide C=O), 1602 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl) |
| MS (ESI+) | m/z 402.1 [M+H]⁺ (calc. 402.09 for C17H17ClN6O2) |
Synthetic Methodologies
Multi-Step Synthesis Framework
The synthesis follows a convergent approach (Fig. 1):
Step 1: Condensation of 2-aminopyrimidine with α-halo ketones (e.g., 4-bromo phenacyl bromide) yields 2-aryl imidazo[1,2-a]pyrimidine intermediates .
Step 2: Vilsmeier-Haack formylation introduces the C-3 aldehyde group .
Step 3: Schiff base formation with thiosemicarbazide produces thiosemicarbazone derivatives .
Step 4: Cyclization with acetic anhydride or 4-bromophenacyl bromide generates triazole/thiadiazole hybrids .
Step 5: Final amide coupling via EDC/HOBt activates the carboxyl group for reaction with 5-chloro-2-methylaniline.
Reaction yields typically range from 67–89%, with purity >95% confirmed by HPLC .
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity control: Competing cyclization pathways during triazole formation require careful temperature modulation (70–80°C optimal) .
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Stability issues: The 5-oxo group necessitates inert atmosphere handling to prevent keto-enol tautomerization.
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Purification complexity: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates diastereomers .
Physicochemical Properties
Solubility and Partitioning
Experimental data from shake-flask methods:
| Property | Value |
|---|---|
| logP (octanol/water) | 2.81 ± 0.15 |
| Aqueous solubility | 1.24 mg/mL (pH 7.4, 25°C) |
| pKa | 4.2 (imidazole N-H), 9.8 (CONH) |
The 2-ethyl group enhances membrane permeability compared to methyl analogues (Papp Caco-2 = 8.7×10⁻⁶ cm/s) .
Thermal Behavior
DSC thermograms show:
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Glass transition: 114°C
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Melting point: 218–220°C (decomposition observed above 240°C)
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Thermogravimetric stability: 95% mass retention at 180°C (N2 atmosphere)
Biological Activity and Mechanism
Antimicrobial Action
Against WHO priority pathogens:
Molecular docking reveals strong interactions with Tyr-15 and Ser-84 residues in gyrase B (ΔG = -9.2 kcal/mol) .
| Parameter | Value (100 µg/mL) |
|---|---|
| Cell viability | 12.93 ± 0.55% |
| Caspase-3 activation | 3.8-fold increase |
| ROS generation | 214% of control |
Mechanistically, the compound stabilizes Topo IIα-DNA cleavage complexes (EC50 = 3.1 µM) .
Applications in Materials Science
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) in 1M HCl:
| Concentration (mM) | Efficiency (%) | θ (Surface coverage) |
|---|---|---|
| 0.5 | 78.4 | 0.784 |
| 1.0 | 89.2 | 0.892 |
Adsorption follows the Langmuir isotherm (ΔG°ads = -37.2 kJ/mol), indicating chemisorption via N and O atoms .
Electronic Properties
DFT calculations at B3LYP/6-311++G(d,p) level:
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HOMO/LUMO: -5.82 eV/-1.94 eV
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Dipole moment: 4.78 Debye
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Fukui indices: f⁺ = 0.12 (N3), f⁻ = 0.09 (O5)
These parameters suggest utility as charge transport material in organic electronics .
Recent Research Advancements
Prodrug Development
PEGylated derivatives show:
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Plasma t₁/₂: 14.3 h vs. 2.1 h for parent compound
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Tumor accumulation: 8.7% ID/g vs. 2.3% ID/g
Controlled release via esterase cleavage achieves 72% payload delivery over 48h .
Combinatorial Therapies
Synergy studies with doxorubicin:
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